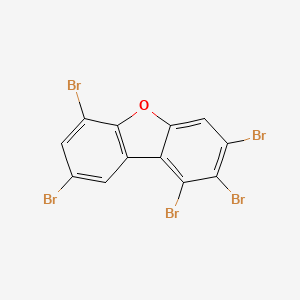![molecular formula C10H9ClO3S B12573432 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one CAS No. 501904-98-9](/img/structure/B12573432.png)
4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-chlorophényl)sulfanyl]méthyl}-1,3-dioxolan-2-one est un composé organique qui présente un cycle dioxolane substitué par un groupe sulfanylchlorophényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-{[(4-chlorophényl)sulfanyl]méthyl}-1,3-dioxolan-2-one implique généralement la réaction du chlorure de 4-chlorobenzyl avec du sulfure de sodium pour former du sulfure de 4-chlorobenzyl. Cet intermédiaire est ensuite mis en réaction avec du carbonate d’éthylène en conditions basiques pour donner le composé cible. Les conditions réactionnelles comprennent souvent l’utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs tels que l’hydrure de sodium (NaH) pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. En outre, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la recristallisation et la chromatographie pour garantir que le composé répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
4-{[(4-chlorophényl)sulfanyl]méthyl}-1,3-dioxolan-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe chlorophényle peut être réduit pour former le dérivé phényle correspondant.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène (H₂O₂) ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : L’hydrogénation catalytique à l’aide de palladium sur carbone (Pd/C) est une méthode typique.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) sont souvent utilisés.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés phényles.
Substitution : Divers dérivés phényles substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
4-{[(4-chlorophényl)sulfanyl]méthyl}-1,3-dioxolan-2-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure chimique unique.
Mécanisme D'action
Le mécanisme d’action de 4-{[(4-chlorophényl)sulfanyl]méthyl}-1,3-dioxolan-2-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfanyl peut former des liaisons covalentes avec les groupes thiol des protéines, ce qui peut inhiber leur fonction. De plus, le groupe chlorophényle peut interagir avec des poches hydrophobes dans les enzymes ou les récepteurs, modulant ainsi leur activité. Ces interactions peuvent conduire à divers effets biologiques, notamment des activités antimicrobiennes et anticancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
4-{[(4-chlorophényl)sulfanyl]méthyl}aniline : Structure similaire, mais avec un groupe aniline au lieu d’un cycle dioxolane.
4-méthyl-1,3-dioxolan-2-one : Cycle dioxolane similaire, mais sans le groupe sulfanylchlorophényle.
Unicité
4-{[(4-chlorophényl)sulfanyl]méthyl}-1,3-dioxolan-2-one est unique en raison de la présence à la fois du groupe sulfanylchlorophényle et du cycle dioxolane. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
501904-98-9 |
|---|---|
Formule moléculaire |
C10H9ClO3S |
Poids moléculaire |
244.69 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)sulfanylmethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C10H9ClO3S/c11-7-1-3-9(4-2-7)15-6-8-5-13-10(12)14-8/h1-4,8H,5-6H2 |
Clé InChI |
UBTBDDSSYVVSAB-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)O1)CSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)

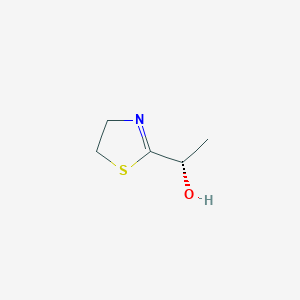
![7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B12573372.png)

![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
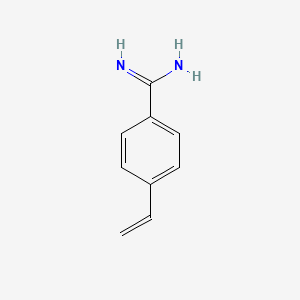
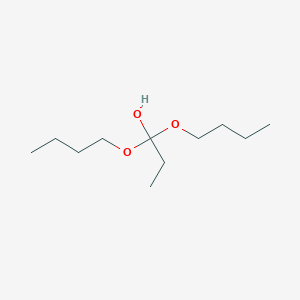
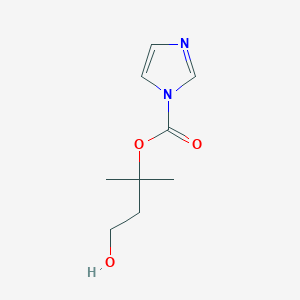
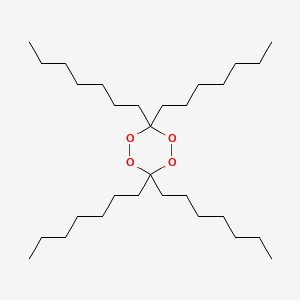
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
